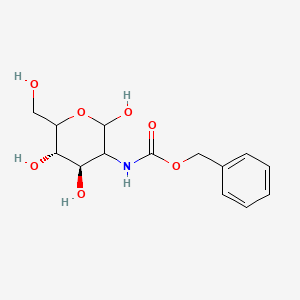

N-Carbobenzyloxy Mannosamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

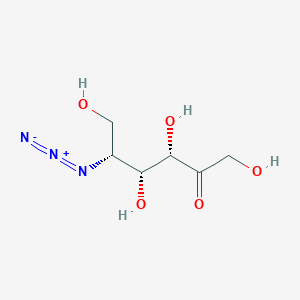

N-Carbobenzyloxy Mannosamine is a product used for proteomics research . It has a molecular formula of C14H19NO7 and a molecular weight of 313.30 .

Synthesis Analysis

A versatile approach to the synthesis of mannosamine glycosides has been reported . This method involves the use of O-Picoloyl protecting groups at remote positions which can affect the stereoselectivity of glycosylation by means of the H-bond-mediated aglycone delivery (HAD) pathway . The presence of the O-picoloyl group at the C-3 position of a mannosamine donor can provide high or complete stereocontrol .Molecular Structure Analysis

The molecular structure of N-Carbobenzyloxy Mannosamine is represented by the formula C14H19NO7 .Chemical Reactions Analysis

N-Carbobenzyloxy Mannosamine is involved in various chemical reactions. For instance, it has been reported that the hexosamine mannosamine inhibits protein glycosylation .Wissenschaftliche Forschungsanwendungen

Synthesis of Mannosamine Glycosides

N-Carbobenzyloxy Mannosamine: plays a crucial role in the synthesis of mannosamine glycosides, which are important for the development of various biochemical compounds. The presence of O-picoloyl protecting groups at the C-3 position of a mannosamine donor can provide high or complete stereocontrol . This method is significant for the synthesis of biologically relevant trisaccharides related to the capsular polysaccharide of Streptococcus pneumoniae serotype 4 .

Proteomics Research

In proteomics research, N-Carbobenzyloxy Mannosamine is used as a precursor for proteomics studies. It is essential for the study of protein expression and function, particularly in the context of disease states and therapeutic interventions .

Metabolic Glycoengineering

N-Carbobenzyloxy Mannosamine: is utilized in metabolic glycoengineering (MGE) to modify the glycosylation patterns of cells. This process involves treating cells with unnatural derivatives of monosaccharides, which are then expressed on newly synthesized glycoconjugates . MGE has significant implications for biological research and potential therapeutic applications.

Pharmaceutical Applications

In the pharmaceutical industry, N-Carbobenzyloxy Mannosamine is investigated for its therapeutic potential. For instance, it has been studied for its safety and efficacy in patients with GNE myopathy, a genetic muscle disease caused by deficiency of the rate-limiting enzyme in N-acetylneuraminic acid biosynthesis .

Medical Research

N-Carbobenzyloxy Mannosamine: is also pivotal in medical research, particularly in the study of GNE myopathy. It has shown long-term safety and biochemical efficacy, providing preliminary evidence of clinical efficacy in patients with this condition .

Organic Chemistry

In organic chemistry, N-Carbobenzyloxy Mannosamine is used as a protecting group for amines during synthesis. It is removed by hydrogenolysis, allowing for the selective protection and deprotection of functional groups, which is a fundamental technique in the synthesis of complex organic molecules .

Wirkmechanismus

Target of Action

N-Carbobenzyloxy Mannosamine primarily targets the enzymes of the Roseman-Warren biosynthetic pathway . These enzymes are responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) . The compound’s interaction with these enzymes plays a crucial role in its mechanism of action.

Mode of Action

N-Carbobenzyloxy Mannosamine interacts with its targets by inhibiting protein glycosylation . The compound’s O-picoloyl group at the C-3 position can provide high or complete stereocontrol . This interaction results in significant changes in N-glycan and O-glycan profiles .

Biochemical Pathways

The compound affects the Neu5Ac biosynthesis pathway . It acts as an uncharged monosaccharide and the first committed precursor in this pathway . The enzymes of the Roseman-Warren biosynthetic pathway tolerate specific modifications of the N-acyl side chain of mannosamine analogues . This leads to changes in the downstream effects of the pathway, impacting the synthesis of sialylated glycans .

Pharmacokinetics

The compound’s molecular weight is 31330 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of N-Carbobenzyloxy Mannosamine’s action is the inhibition of protein glycosylation, leading to changes in N-glycan and O-glycan profiles . This can stimulate endothelial cell (EC) proliferation in vitro . In addition, it can enhance angiogenesis in a mouse skin injury model and promote angiogenesis in a mouse hindlimb ischemia model .

Eigenschaften

IUPAC Name |

benzyl N-[(4R,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9?,10?,11-,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTOTMQAWIIMKK-JBSNKVJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2[C@H]([C@@H](C(OC2O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675553 |

Source

|

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(4R,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]carbamate | |

CAS RN |

137157-50-7 |

Source

|

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

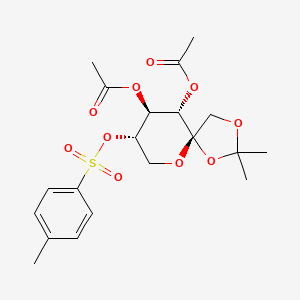

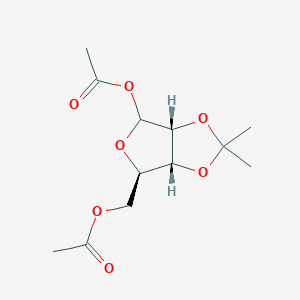

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)